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Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid

Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of

Verdinexor (KPT-335) in plasma. Verdinexor is a selective inhibitor of nuclear export (SINE)

that targets Exportin 1 (XPO1/CRM1) and has shown potential as an anti-tumor and antiviral

agent.[1][2][3] This method utilizes a simple protein precipitation for sample preparation and

has been validated for linearity, precision, and accuracy, making it suitable for pharmacokinetic

studies and other drug development applications.

Introduction
Verdinexor is a novel therapeutic agent that functions by inhibiting XPO1, a key protein

responsible for the nuclear export of various tumor suppressor proteins, including p53.[1] By

blocking this export, Verdinexor effectively traps these proteins in the nucleus, leading to cell

cycle arrest and apoptosis in cancer cells. Accurate quantification of Verdinexor in plasma is

crucial for evaluating its pharmacokinetic profile, including its absorption, distribution,

metabolism, and excretion (ADME). This UPLC-MS/MS method provides the necessary

sensitivity and selectivity for such analyses.
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Materials and Reagents
Verdinexor (KPT-335) reference standard

KPT-330 (Selinexor) internal standard (IS)

Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

Methanol (LC-MS grade)

Water (LC-MS grade)

Control plasma

Stock and Working Solutions
A detailed protocol for the preparation of stock and working solutions is as follows:

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Verdinexor and KPT-330 in

methanol to prepare individual stock solutions of 1 mg/mL. Store these stock solutions at

-20°C.

Working Standard Solutions: Prepare working standard solutions of Verdinexor by serial

dilution of the stock solution with methanol to achieve a range of concentrations.

Internal Standard Working Solution: Dilute the KPT-330 stock solution with methanol to

prepare a working solution.

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and

QC samples by spiking control plasma with the appropriate Verdinexor working standard

solutions. The final concentration range for calibration standards should be 5-1,000 ng/mL.[1]

[2][3][4] QC samples should be prepared at low, medium, and high concentrations within this

range.

Sample Preparation
The sample preparation is performed via protein precipitation:
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To 100 µL of plasma sample (calibration standard, QC, or study sample), add the internal

standard working solution.

Add acetonitrile to precipitate the plasma proteins.

Vortex the mixture thoroughly.

Centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant to a new vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
UPLC System: Agilent 1290 II/Prime UPLC or equivalent.[1] Column: Phenomenex Kinetex

C18, 2.1 × 50 mm, 2.6 μm.[1] Mobile Phase A: 0.1% Formic acid in water.[1] Mobile Phase B:

0.1% Formic acid in acetonitrile.[1] Flow Rate: 0.3 mL/min.[1] Column Temperature: 40°C.[1]

Injection Volume: 5 µL.

Gradient Elution:

Time (min) %A %B

0.0 90 10

2.5 5 95

4.5 5 95

4.6 90 10

6.0 90 10

Mass Spectrometer: Agilent 6470 LC-TQ or equivalent.[1] Ionization Mode: Electrospray

Ionization (ESI), Positive.[1] Detection Mode: Multiple Reaction Monitoring (MRM).[1]

MS/MS Transitions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6364025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364025/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Precursor Ion (m/z) Product Ion (m/z)

Verdinexor (KPT-335) 442.1 371.1

KPT-330 (IS) 442.1 157.0

Method Validation
The method was validated for linearity, accuracy, and precision.

Linearity
The method demonstrated excellent linearity over the concentration range of 5–1,000 ng/mL for

Verdinexor in plasma.[1][2][3][4] The correlation coefficient (r²) was consistently ≥ 0.99.

Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low,

medium, and high).

Intra-day Inter-day

Accuracy (%) -4.10% to 10.48% -0.11% to 8.09%

Precision (CV%) ≤ 4.65% ≤ 5.85%

Table 1: Summary of Intra- and

Inter-day Accuracy and

Precision.[1][3][4]

Pharmacokinetic Application
This validated method was successfully applied to a pharmacokinetic study in cats following

oral administration of Verdinexor.[1] The key pharmacokinetic parameters are summarized

below.
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Parameter Value

Tmax (h) 1.46 ± 0.51

Cmax (ng/mL) 239.54 ± 190.60

T1/2 (h) 5.16 ± 2.30

AUC0-t (ng·h/mL) 1439.85 ± 964.64

AUC0-∞ (ng·h/mL) 1589.82 ± 1003.75

Table 2: Pharmacokinetic Parameters of

Verdinexor in Cats.[1][3]
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Caption: Verdinexor inhibits XPO1, preventing p53 nuclear export.

UPLC-MS/MS Experimental Workflow
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Caption: Workflow for Verdinexor quantification in plasma.

Conclusion
The UPLC-MS/MS method described provides a reliable, sensitive, and accurate means for the

quantification of Verdinexor in plasma. Its successful application in a pharmacokinetic study

demonstrates its suitability for supporting drug development and clinical research. The simple

sample preparation and rapid analysis time make this method efficient for high-throughput

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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